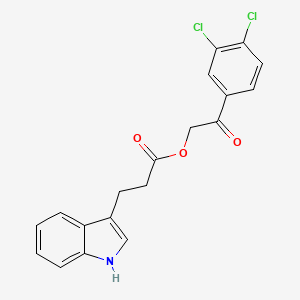

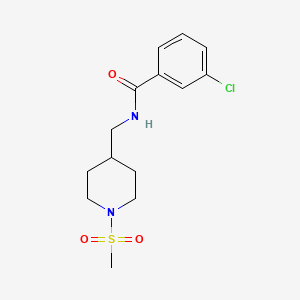

2-(3,4-二氯苯基)-2-氧代乙基 3-(1H-吲哚-3-基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenacyl bromide with various acids in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . This suggests that the synthesis of "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" could potentially follow a similar pathway, possibly involving the esterification of 3-(1H-indol-3-yl)propanoic acid with an appropriate chlorophenacyl derivative.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as IR, NMR, and single-crystal X-ray diffraction studies . These methods would likely be applicable to determine the structure of the compound . The presence of dichlorophenyl and indolyl groups suggests potential for interesting electronic interactions and steric effects within the molecule.

Chemical Reactions Analysis

The dechlorination of dichlorobiphenyls under UV-irradiation has been studied, indicating that chlorinated compounds can undergo photodechlorination . This might suggest that "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" could also be susceptible to similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been analyzed using various computational methods, including Hartree-Fock (HF) and density functional theory (DFT) . These studies have reported on properties such as vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis. NBO analysis has been used to understand the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . For the compound , similar analyses would provide insights into its reactivity, stability, and potential applications in fields like biological activity or corrosion inhibition .

The provided papers do not include case studies directly related to "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate," but they do offer a foundation for understanding how such a compound might be characterized and analyzed.

科学研究应用

制备和结构表征:一种与本化合物相似的化合物,(1H-1,2,4-三唑-1-基)甲基 3-(2,4-二氯苯基)丙酸酯,是通过一系列反应合成的,包括缩合、氯化和酯化。其结构使用红外、1H NMR 和 X 射线衍射进行了确认,突出了表征此类复杂分子的方法 (闫双虎,2014)。

多态性的光谱和衍射研究:另一种相关化合物,盐酸乙基 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚满-2-基)-1,1-二甲基乙基]氨基}-2-羟丙基)氧基]-4,5-二氟苯基}丙酸酯,表现出多态形式。这些形式使用光谱和衍射技术进行了表征,突出了分析此类化合物的复杂性 (F. Vogt 等,2013)。

腐蚀抑制研究:衍生自 L-色氨酸的席夫碱,其结构与本化合物相似,被研究了它们在酸性环境中抑制不锈钢腐蚀的作用。此应用展示了这些化合物的潜在工业和工程应用 (S. 维克内什瓦兰和 S. 维尔马蒂,2017)。

作为 cPLA2α 抑制剂的生物学评估:基于吲哚的化合物,与本化合物相似,已被设计和合成,以评估为细胞溶质磷脂酶 A2α (cPLA2α) 抑制剂。此类研究对于开发新的治疗剂至关重要 (T. 友尾等,2014)。

细胞毒性研究:对相关化合物(例如 2-苯基丙烯腈)的研究突出了氰化物部分在对癌细胞系实现细胞毒性中的重要性。这表明了这些化合物在癌症研究中的潜力 (马克·塔尔顿等,2012)。

有机化学中的合成和反应性:已研究了相关化合物(如 3-(氰基乙酰)吲哚)的各种合成应用。这些化合物作为多种化学重要产品的制备的起始原料 (约翰尼·斯莱特等,2005)。

作用机制

Target of Action

The primary targets of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate are the α and β isozymes of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate acts as a potent inhibitor of GSK-3 . It competes with ATP, thereby inhibiting the activity of GSK-3 . This interaction results in the prevention of neuronal cell death induced by the PI3-kinase pathway .

Biochemical Pathways

The inhibition of GSK-3 by 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate affects several biochemical pathways. It impacts the PI3-kinase pathway, which plays a significant role in cell survival and apoptosis . By inhibiting GSK-3, the compound prevents neuronal cell death, thereby promoting cell survival .

Result of Action

The molecular and cellular effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate’s action include the inhibition of GSK-3 and the prevention of neuronal cell death . This can lead to neuroprotective effects and the promotion of cell survival .

Action Environment

The action, efficacy, and stability of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action and stability

属性

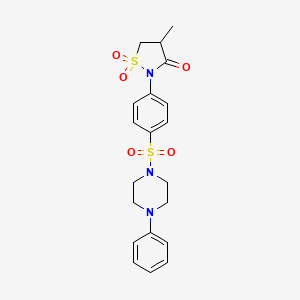

IUPAC Name |

[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c20-15-7-5-12(9-16(15)21)18(23)11-25-19(24)8-6-13-10-22-17-4-2-1-3-14(13)17/h1-5,7,9-10,22H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUJZXAONDGYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)

![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)